Colistimethate is a broad-spectrum polymyxin antibiotic against most aerobic Gram-negative bacteria except Proteus bacteria. Colistimethate is a mixture of methanesulfonate derivatives of cyclic polypeptides colistin A and B from Bacillus colistinus or B. polymyxa. Colistin functions as a surfactant which penetrates into and disrupts the bacterial cell membrane, thereby resulting in bactericidal effect.
Colistin sodium methanesulfonate
CAS No.: 8068-28-8
Cat. No.: VC20742589
Molecular Formula: C58H105N16Na5O28S5
Molecular Weight: 1749.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 8068-28-8 |
---|---|
Molecular Formula | C58H105N16Na5O28S5 |
Molecular Weight | 1749.8 g/mol |
IUPAC Name | pentasodium;[2-[17-(1-hydroxyethyl)-22-[[2-[[3-hydroxy-2-[[2-(6-methyloctanoylamino)-4-(sulfonatomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfonatomethylamino)butanoyl]amino]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18,23-heptaoxo-11,14-bis[2-(sulfonatomethylamino)ethyl]-1,4,7,10,13,16,19-heptazacyclotricos-2-yl]ethylamino]methanesulfonate |
Standard InChI | InChI=1S/C58H110N16O28S5.5Na/c1-9-35(6)12-10-11-13-46(77)65-38(14-20-59-28-103(88,89)90)53(82)74-48(37(8)76)58(87)70-41(17-23-62-31-106(97,98)99)50(79)68-43-19-25-64-57(86)47(36(7)75)73-54(83)42(18-24-63-32-107(100,101)102)67-49(78)39(15-21-60-29-104(91,92)93)69-55(84)44(26-33(2)3)72-56(85)45(27-34(4)5)71-52(81)40(66-51(43)80)16-22-61-30-105(94,95)96;;;;;/h33-45,47-48,59-63,75-76H,9-32H2,1-8H3,(H,64,86)(H,65,77)(H,66,80)(H,67,78)(H,68,79)(H,69,84)(H,70,87)(H,71,81)(H,72,85)(H,73,83)(H,74,82)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99)(H,100,101,102);;;;;/q;5*+1/p-5 |
Standard InChI Key | IQWHCHZFYPIVRV-UHFFFAOYSA-I |
SMILES | CCC(C)CCCCC(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC(C(C)O)C(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCNCS(=O)(=O)[O-])CC(C)C)CC(C)C)CCNCS(=O)(=O)[O-])CCNCS(=O)(=O)[O-])C(C)O.[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES | CCC(C)CCCCC(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC(C(C)O)C(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCNCS(=O)(=O)[O-])CC(C)C)CC(C)C)CCNCS(=O)(=O)[O-])CCNCS(=O)(=O)[O-])C(C)O.[Na+].[Na+].[Na+].[Na+].[Na+] |
Chemical Structure and Properties
Molecular Formula
Colistin Sodium Methanesulfonate has a complex molecular structure with the chemical formula C58H115N16Na5O28S5 . This large molecule is derived from naturally occurring colistin, with chemical modifications that alter its pharmacological properties while maintaining its antimicrobial potential upon conversion to its active form. The complex structure reflects the multiple sites of modification in the parent compound colistin.
Synthesis
Mechanism of Action
Spectrum of Activity
Colistin Sodium Methanesulfonate, through its conversion to colistin, demonstrates activity primarily against gram-negative bacteria and certain Mycobacteria . The spectrum includes clinically significant pathogens such as Pseudomonas aeruginosa, which was specifically mentioned in research as being susceptible to colistin with an MIC of 1 mg/liter .
The minimum inhibitory concentration (MIC) values for various organisms have been documented in research. Table 1 summarizes some of the reported MIC values:
Table 1: Minimum Inhibitory Concentration values for Colistin against various organisms
Pharmacokinetics and Pharmacodynamics
Absorption and Distribution
The pharmacokinetics of Colistin Sodium Methanesulfonate and the formed colistin are complex and subject to significant interpatient variability, especially in critically ill patients. Studies have demonstrated considerable inter-study discrepancies in colistin plasma concentration and pharmacokinetic parameter estimates . These variations are attributed to multiple factors including the complex pathophysiological changes in critically ill patients, differences in drug formulations used, methodological differences in analysis, and variations in study protocols.
In a controlled study of healthy Chinese subjects who received Colistin Sodium Methanesulfonate injections at 2.5 mg/kg once every 12 hours for 7 consecutive days, the average steady-state plasma concentrations were measured at 4.41 ± 0.75 μg/mL for Colistin Sodium Methanesulfonate and 1.27 ± 0.27 μg/mL for colistin . These findings indicate that only a portion of the administered Colistin Sodium Methanesulfonate converts to the active colistin form in the circulation, an important consideration for dosing strategies.
Metabolism and Excretion
Colistin Sodium Methanesulfonate undergoes two primary fate pathways in the body: direct renal excretion of the intact molecule or conversion to colistin through hydrolysis . The balance between these two pathways significantly impacts the effectiveness and toxicity of the therapy, with renal function playing a crucial role in determining this balance.
Research has clearly established that patients with impaired renal function tend to have higher colistin concentrations compared to those with normal renal function . This occurs because reduced renal clearance of Colistin Sodium Methanesulfonate results in a greater proportion remaining in the body to be converted to colistin. As specifically noted in research: "Colistin methanesulfonate sodium is either directly excreted in urine or converted systemically into colistin. Any reduction in renal function results in reduced renal clearance of CMS and a greater proportion of CMS available in the body to be converted to colistin; hence, more colistin is formed" .
Dosing Considerations
Optimizing dosing of Colistin Sodium Methanesulfonate presents significant challenges due to the complex pharmacokinetics and the narrow therapeutic window between efficacy and toxicity. Studies have demonstrated that at the recommended doses of the European Medicines Agency (EMA) and U.S. Food and Drug Administration (FDA), only 65–75% of patients with normal renal function achieved average steady-state plasma concentrations (Cavg,ss) of ≥1 μg/mL , suggesting potential underdosing in a substantial proportion of patients.
Clinical Applications
Treatment of Multidrug-Resistant Infections
Colistin Sodium Methanesulfonate has emerged as a vital treatment option for infections caused by carbapenem-resistant gram-negative organisms (CROs) . This includes infections caused by organisms such as carbapenem-resistant Pseudomonas aeruginosa, Acinetobacter baumannii, and various Enterobacteriaceae, which often leave clinicians with few therapeutic alternatives.
The clinical utility of Colistin Sodium Methanesulfonate must be carefully balanced against its potential for toxicity, particularly nephrotoxicity. Dosing strategies aim to achieve plasma concentrations that are effective against the target pathogens while minimizing the risk of adverse effects. This often requires individualized approaches considering factors such as renal function, severity of infection, and site of infection.
Efficacy in Different Types of Infections
Research has revealed important differences in the efficacy of Colistin Sodium Methanesulfonate depending on the type and site of infection being treated. A systematic review and meta-analysis found that "the clinical cure rate is substantially lower in patients with respiratory infection than patients with urinary tract infection" . This finding highlights the importance of considering the site of infection when evaluating the potential effectiveness of Colistin Sodium Methanesulfonate therapy.
The same study provided quantitative evidence of this differential efficacy, noting that "the clinical cure rate is substantially lower in pneumonia patients (OR 0.09; 95% CI 0.01 - 0.56)" . This marked difference in efficacy between infection sites may reflect challenges in achieving adequate drug concentrations at the site of infection, differences in local environment affecting drug activity, or other factors that influence treatment outcomes.
Importantly, research has also found that "the mortality was substantially lower in clinically cured patients (OR 0.05; 95% CI 0.02 - 0.14)" , emphasizing the importance of achieving clinical cure with appropriate antimicrobial therapy.
Recent Research and Developments
Novel Applications
Recent research has explored potential new applications for Colistin Sodium Methanesulfonate beyond its traditional use against gram-negative pathogens. One particularly promising direction involves its potential activity against Mycobacteria, with research noting that "The product is being explored with renewed interest as a possible anti-tuberculosis agent" .
This potential application against Mycobacteria represents a novel direction for this older antimicrobial agent. Research using metabolomics approaches has provided insights into the mechanism by which colistin acts against Mycobacteria, finding that it "acts by disrupting the cell wall of Mycobacteria" . This mechanistic understanding may help guide further development of Colistin Sodium Methanesulfonate for tuberculosis treatment, potentially addressing the growing challenge of drug-resistant tuberculosis.
Table 2: Key pharmacokinetic parameters relevant to dosing optimization
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume